2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Overview
Description
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the trifluoromethylation of a suitable phenyl derivative, followed by cyclization to form the phenanthrolinone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar structure.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of a trifluoromethyl group and a phenanthrolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-methyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O/c1-13-9-10-15-17(28-13)11-12-19-21(15)22(23-18(29-19)7-4-8-20(23)30)14-5-2-3-6-16(14)24(25,26)27/h2-3,5-6,9-12,22,29H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDDSOUVSSEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=CC=C5C(F)(F)F)C(=O)CCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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